Dibenzyl succinate

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBOBZHTGBGYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074434 | |

| Record name | Butanedioic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-43-5 | |

| Record name | Dibenzyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK14UG55AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzyl succinate chemical properties and structure

An In-depth Technical Guide to Dibenzyl Succinate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

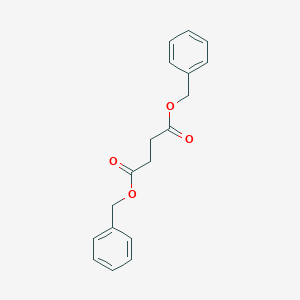

This compound, also known as butanedioic acid, bis(phenylmethyl) ester, is a diester formed from succinic acid and benzyl alcohol.[1][2][3] Its chemical structure is characterized by a central four-carbon succinate backbone with two benzyl ester groups attached to either end.

IUPAC Name: dibenzyl butanedioate[4]

Other Names: Benzyl succinate, Spasmine, Succinic acid dibenzyl ester[1][2][3]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2][3][5][6] |

| Molecular Weight | 298.33 g/mol | [1][2][3][6] |

| Melting Point | 42-47 °C | [7] |

| Boiling Point | 245 °C at 15 mmHg | [7][8] |

| Density | 1.256 g/mL | [7] |

| Refractive Index | 1.5960 | [7] |

| Water Solubility | Insoluble | [8][9] |

| LogP | 3.700 (estimated) | [8] |

| CAS Registry Number | 103-43-5 | [1][2][3][5] |

| SMILES | O=C(CCC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | [7] |

| InChIKey | ODBOBZHTGBGYCK-UHFFFAOYSA-N | [1][2][3][5] |

Experimental Protocols

Synthesis via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of succinic acid with benzyl alcohol in the presence of an acid catalyst.[10] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid, an excess of benzyl alcohol (e.g., 2.2 equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid in a suitable solvent like toluene.[11]

-

Azeotropic Reflux: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[10]

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. A general workflow for the analysis is presented below.

Caption: Logical workflow for the analysis of this compound.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a suitable method for determining the purity of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is typically employed.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of this compound. The spectra will show characteristic signals for the aromatic protons of the benzyl groups and the methylene protons of the succinate backbone.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the characteristic ester carbonyl (C=O) stretch.[1]

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific signaling pathways directly modulated by this compound. While related compounds like diethyl succinate have been shown to possess anti-inflammatory properties by modulating microglial cell polarization and reducing mitochondrial fission and reactive oxygen species (ROS) levels, similar studies on this compound have not been reported.[13] Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research is required to elucidate the potential biological activities and mechanisms of action of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C18H18O4 | CID 7653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound CAS#: 103-43-5 [m.chemicalbook.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. This compound | 103-43-5 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Dibenzyl Succinate (CAS 103-43-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzyl succinate (CAS No. 103-43-5), a significant chemical compound with applications in medicine and organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presenting quantitative data in accessible tables and illustrating key processes with diagrams.

Compound Identification and Chemical Properties

This compound, also known by its medicinal name Spasmine, is the dibenzyl ester of succinic acid.[1][2][3][4] Its structure features a central four-carbon succinate chain with two benzyl ester groups at either end. This structure is fundamental to its utility both as a pharmaceutical agent and as a versatile intermediate in organic synthesis.[4][5][6]

The key identifiers and properties of this compound are summarized in Table 1.

Table 1: Chemical Identification and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 103-43-5 | [1][3] |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2][3] |

| Molecular Weight | 298.33 g/mol | [1][2][3] |

| Synonyms | Spasmine, Benzyl succinate, Succinic acid dibenzyl ester, Butanedioic acid, bis(phenylmethyl) ester | [1][2][3][4][5] |

| Appearance | White crystalline powder/solid | [4] |

| Melting Point | 42 - 49.5 °C | [1][5][7][8][9] |

| Boiling Point | 245 °C @ 15 mmHg160 °C @ 0.05 Torr416.4 °C @ 760 mmHg (estimated) | [1][7][8][9] |

| Density | 1.256 g/mL | [5][7][8] |

| Refractive Index | 1.5960 | [4][7][8] |

| Water Solubility | Insoluble | [4][5] |

| Other Solubilities | Soluble in alcohol, ether, chloroform, fixed and volatile oils | [4] |

| logP (o/w) | 3.25 - 3.70 (estimated) | [2][4][9] |

| Flash Point | 205.7 °C (estimated) |[9][10] |

Spectroscopic and Analytical Data

Characterization of this compound is well-documented through various spectroscopic methods. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[3]

Table 2: Spectroscopic Data for this compound

| Analytical Method | Data Availability / Source | Notes |

|---|---|---|

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | [3][11][12] |

| Infrared (IR) Spectroscopy | Reference IR spectrum available. | Data collected on a solid (mineral oil mull) sample.[3][13][14] |

| ¹H NMR Spectroscopy | ¹H NMR spectral data exists. |[15] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Fischer esterification of succinic acid with benzyl alcohol.[6] This reaction is typically catalyzed by a strong acid, with continuous removal of water to drive the equilibrium toward the product.[6] Alternative methods include reacting the disodium salt of succinic acid with benzyl chloride.[6]

This protocol describes a general laboratory procedure for the synthesis of this compound.

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid (1.0 eq), benzyl alcohol (2.2 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection or using techniques like Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, crystalline this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 103-43-5 [amp.chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound | 103-43-5 | Benchchem [benchchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound CAS#: 103-43-5 [m.chemicalbook.com]

- 9. This compound, 103-43-5 [thegoodscentscompany.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. This compound | C18H18O4 | CID 7653 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Dibenzyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dibenzyl succinate. The information is presented to be a ready reference for laboratory and development work, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound, also known as butanedioic acid, bis(phenylmethyl) ester, is an organic compound used as a chemical synthesis intermediate.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 103-43-5 | [2][3] |

| Molecular Formula | C₁₈H₁₈O₄ | [3][4] |

| Molecular Weight | 298.33 g/mol | [3][5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 42-47 °C[1][2], 49.5 °C[3][6] | [1][2][3][6] |

| Boiling Point | 245 °C @ 15 mmHg[1][2][7], 160 °C @ 0.05 Torr[3] | [1][2][3][7] |

| Density | 1.256 g/mL | [1][2][7] |

| Refractive Index | 1.5960 | [2][7] |

| Solubility | Insoluble in water[1][5]. Soluble in alcohol, ether, and chloroform[5]. | [1][5] |

| InChI Key | ODBOBZHTGBGYCK-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2 | [8] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[10][11]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end on a hard surface to compact the powder to a height of 2-3 mm.

-

Apparatus Setup:

-

Heating: Heat the apparatus rapidly at first to get an approximate melting point. Then, in a second trial, heat slowly (1-2°C per minute) as the temperature approaches the expected melting point.[9]

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.[10]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)[13][14]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (Bunsen burner)

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end submerged in the liquid.[13][14]

-

Assembly: Attach the test tube to a thermometer and place the assembly into the Thiele tube.[13]

-

Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[13]

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.[14]

-

Measurement: Turn off the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13][14]

Density Determination (Liquid Displacement Method)

This method, based on Archimedes' principle, is used to determine the density of an irregularly shaped solid that is insoluble in a reference liquid (e.g., water).[15][16]

Apparatus:

-

Analytical balance

-

Graduated measuring cylinder

-

Reference liquid (e.g., water)

Procedure:

-

Mass Measurement: Weigh a sample of this compound using an analytical balance and record its mass (m).[16]

-

Initial Volume: Add a known volume of the reference liquid to the measuring cylinder and record this initial volume (V₁).[17]

-

Displacement: Carefully immerse the weighed solid into the measuring cylinder, ensuring it is fully submerged and no liquid splashes out.

-

Final Volume: Record the new volume of the liquid in the measuring cylinder (V₂).[17]

-

Calculation:

Solubility Determination (Qualitative)

This protocol determines the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Assortment of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

Sample Addition: Place a small, measured amount of this compound (e.g., 25 mg) into a test tube.[18]

-

Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[18]

-

Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[18]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. For aqueous acid/base tests, subsequent neutralization can be performed to see if the original compound precipitates, confirming a reaction-based dissolution.[19]

-

Repeat: Repeat the process for each solvent to build a solubility profile.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 103-43-5 [amp.chemicalbook.com]

- 6. This compound, 103-43-5 [thegoodscentscompany.com]

- 7. This compound CAS#: 103-43-5 [m.chemicalbook.com]

- 8. This compound | C18H18O4 | CID 7653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. scribd.com [scribd.com]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. wjec.co.uk [wjec.co.uk]

- 17. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www1.udel.edu [www1.udel.edu]

Technical Overview of Dibenzyl Succinate: Molecular Properties

For Immediate Release

This document provides a concise technical summary of the fundamental molecular properties of Dibenzyl Succinate, intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic compound used as an intermediate in chemical synthesis.[1] Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations, analytical characterization, and formulation development.

The molecular formula for this compound is C18H18O4.[2][3][4] The compound has a molecular weight of approximately 298.3 g/mol .[2] More precise measurements indicate values of 298.33 g/mol [5], 298.3331 g/mol [3][4], and 298.34 g/mol .[1]

The IUPAC name for this compound is dibenzyl butanedioate.[1][2] It is also known by other synonyms such as Butanedioic acid, bis(phenylmethyl) ester, and Spasmine.[1][2][3][4]

Quantitative Data Summary

For clarity and comparative ease, the key quantitative identifiers for this compound are presented below.

| Property | Value | Source |

| Molecular Formula | C18H18O4 | [1][2][3][4] |

| Molecular Weight | 298.3 g/mol | [2] |

| 298.3331 g/mol | [3][4] | |

| 298.34 g/mol | [1] | |

| 298.33 g/mol | [5] | |

| CAS Registry Number | 103-43-5 | [1][3][4] |

Note: As this document pertains solely to the fundamental and universally recognized molecular properties of this compound, detailed experimental protocols for determining molecular weight and formula (such as mass spectrometry or elemental analysis) are not included. Similarly, signaling pathways are not applicable to the intrinsic chemical properties of a single small molecule.

References

An In-depth Technical Guide to Dibenzyl Succinate: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl succinate (C₁₈H₁₈O₄), a dibenzyl ester of succinic acid, has a history rooted in early 20th-century research into the therapeutic potential of benzyl esters. Initially investigated for its antispasmodic properties, this compound is now gaining renewed attention due to its classification as a potential endocrine disruptor. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of this compound. It further delves into its known and potential biological activities, including a discussion of the succinate receptor 1 (SUCNR1) signaling pathway and hypothetical mechanisms of endocrine disruption. Detailed experimental protocols for its historical synthesis and characterization are also presented to aid researchers in the field.

Discovery and History

The investigation into this compound emerged from a broader exploration of the pharmacological effects of the benzyl group in the early 1920s. Research by Macht suggested that the antispasmodic action of certain alkaloids was attributable to their benzyl nucleus, prompting further investigation into simpler benzyl compounds.[1] This led to the synthesis and study of various benzyl esters by researchers such as Shonle and Row, and Volwiler and Vliet, who were examining their potential therapeutic applications.[2]

While the exact date of the first synthesis of this compound is not definitively documented in the available literature, a notable early description of its preparation is found in a study focused on its enzymatic hydrolysis.[2] This work, aimed at understanding whether the biological activity of benzyl esters was due to the intact molecule or the liberated benzyl alcohol, indicates that this compound was a known compound by the time of the study's publication. The primary historical interest in this compound was for its potential as an antispasmodic agent.[1][3] More recently, it has been identified as a potential endocrine-disrupting chemical (EDC), leading to a re-evaluation of its biological effects.[4]

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈O₄ | [5][6] |

| Molecular Weight | 298.33 g/mol | [4][5] |

| CAS Number | 103-43-5 | [4][5] |

| Melting Point | 42-47 °C | [5] |

| Boiling Point | 245 °C at 15 mmHg | [5] |

| Density | 1.256 g/mL | [5] |

| Synonyms | Butanedioic acid, bis(phenylmethyl) ester; Benzyl succinate; Spasmine; Succinic acid dibenzyl ester | [4][5][6] |

Experimental Protocols

Historical Synthesis of this compound

An early documented method for the preparation of this compound involves the reaction of sodium succinate with benzyl chloride.[2]

Materials:

-

Sodium succinate

-

Benzyl chloride

Procedure:

-

Sodium succinate is heated with a slight excess of benzyl chloride.

-

The reaction mixture is maintained at an elevated temperature to facilitate the esterification reaction.

-

Upon completion, the crude this compound is purified. The historical literature suggests purification was achieved, though specific details of the purification process (e.g., recrystallization solvent, distillation) were not provided in the context of this specific experiment.[2]

A visual representation of this historical synthesis workflow is provided below.

General Characterization Methods

The characterization of this compound typically involves standard spectroscopic techniques to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: Analysis of the IR spectrum would reveal characteristic peaks for the ester carbonyl group (C=O) stretch, typically around 1730 cm⁻¹, and C-O stretching vibrations, in addition to the aromatic C-H and C=C stretching of the benzyl groups.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the methylene protons of the succinate backbone, the benzylic protons, and the aromatic protons of the two benzyl groups.[4]

-

¹³C NMR spectroscopy would provide signals for the carbonyl carbons of the ester groups, the methylene carbons of the succinate moiety, the benzylic carbons, and the aromatic carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of this compound and provide fragmentation patterns useful for structural elucidation.[4]

Biological Activity and Signaling Pathways

Antispasmodic Properties

The initial therapeutic interest in this compound was based on the hypothesis that the benzyl group confers antispasmodic properties.[1] This action is thought to be a direct effect on the muscle cell itself, rather than on nerve endings.[1] While this was the historical driver for its investigation, detailed modern pharmacological studies on its antispasmodic mechanism are limited.

Potential Endocrine-Disrupting Effects

This compound is listed as a potential endocrine-disrupting compound.[4] While direct studies on the endocrine effects of this compound are not widely available, research on other benzyl esters, such as benzyl salicylate and benzyl benzoate, has shown potential estrogenic activity in in-vitro models using human breast cancer cells (MCF7).[2] This raises the possibility that this compound could act in a similar manner.

A hypothetical mechanism for endocrine disruption by a benzyl ester is illustrated below. This is a generalized pathway and has not been specifically demonstrated for this compound.

Succinate Signaling via SUCNR1

Succinate itself is now recognized as an important signaling molecule that can act through the G protein-coupled receptor, SUCNR1 (also known as GPR91).[7][8][9] Activation of SUCNR1 can lead to various downstream effects, including the modulation of inflammatory responses.[7][9] It is important to note that there is currently no direct evidence to suggest that this compound can be hydrolyzed extracellularly to release succinate and activate this receptor, or if the intact molecule has any affinity for SUCNR1. However, understanding the succinate signaling pathway is crucial for any future investigation into the biological effects of succinate esters.

The general signaling pathway for succinate via the SUCNR1 receptor is depicted below.

Conclusion and Future Directions

This compound is a compound with a notable, albeit not extensively documented, history. Its initial exploration as an antispasmodic has given way to modern concerns about its potential as an endocrine disruptor. This guide has synthesized the available historical and physicochemical data, and outlined the known and potential biological activities of this molecule.

Future research should focus on several key areas:

-

Definitive Historical Research: A thorough review of early 20th-century chemical and pharmacological literature may yet pinpoint the original discoverer and the exact date of the first synthesis of this compound.

-

Endocrine Disruption Studies: Rigorous in-vitro and in-vivo studies are needed to definitively assess the endocrine-disrupting potential of this compound and to elucidate its mechanism of action if confirmed.

-

SUCNR1 Activation: Research is required to determine if this compound can be metabolized to succinate in a biologically relevant context to activate the SUCNR1 receptor, or if the intact molecule has any off-target effects on this or other signaling pathways.

-

Modern Pharmacological Evaluation: A re-evaluation of its antispasmodic properties using modern pharmacological techniques could provide a more detailed understanding of its mechanism of action.

By addressing these knowledge gaps, the scientific community can develop a more complete understanding of the biological significance and potential risks and benefits of this compound.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 103-43-5 [amp.chemicalbook.com]

- 4. This compound | C18H18O4 | CID 7653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound [webbook.nist.gov]

- 7. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]

- 9. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Endocrine Disrupting Potential of Dibenzyl Succinate: A Technical Guide for Researchers

Notice of Data Unavailability: As of the compilation of this guide, a comprehensive search of peer-reviewed scientific literature has revealed a significant data gap regarding the direct experimental evaluation of Dibenzyl succinate for endocrine-disrupting activity. Therefore, this document serves as a technical framework for researchers, scientists, and drug development professionals, outlining the established methodologies and assays that can be employed to assess the potential estrogenic and androgenic activity of this compound.

Introduction to Endocrine Disruption Assessment

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. The assessment of a chemical's potential to be an EDC is a critical component of safety and toxicological evaluation. For a compound like this compound, a thorough investigation would typically involve a battery of in vitro and in vivo assays to characterize its potential interaction with the endocrine system, primarily focusing on the estrogen and androgen signaling pathways. This guide details the principles and protocols of key in vitro assays that form the foundation of such an assessment.

In Vitro Assays for Estrogenic Activity

Estrogenic activity is commonly assessed through a combination of assays that measure different aspects of the estrogen receptor (ER) signaling cascade.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances with estrogenic activity.

Experimental Protocol:

-

Yeast Strain: A strain of Saccharomyces cerevisiae is used that contains the human estrogen receptor (hER) gene integrated into its genome and an expression plasmid carrying the lacZ reporter gene, which encodes for the enzyme β-galactosidase.

-

Culture Preparation: A single colony of the recombinant yeast is inoculated into a suitable minimal medium and incubated until the culture reaches the mid-logarithmic growth phase.

-

Test Compound Preparation: this compound would be dissolved in a suitable solvent, typically ethanol, to create a stock solution. A series of dilutions are then prepared to establish a dose-response curve. 17β-Estradiol is used as a positive control, and the solvent alone serves as a negative control.

-

Assay Procedure: Aliquots of the test compound dilutions and controls are added to a 96-well plate. After solvent evaporation, the yeast culture, mixed with a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to each well.

-

Incubation and Measurement: The plate is incubated at 30°C for a defined period (e.g., 48-72 hours). Estrogenic compounds will bind to the hER, leading to the expression of β-galactosidase, which in turn metabolizes the CPRG, causing a color change from yellow to red. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

Data Presentation:

The results from a YES assay for this compound would be presented in a table summarizing its estrogenic activity relative to a standard estrogen.

| Compound | EC50 (M) | Relative Potency (%) |

| 17β-Estradiol | Hypothetical Value | 100 |

| This compound | Hypothetical Value | Hypothetical Value |

EC50 (Half-maximal effective concentration) is the concentration of a compound that induces a response halfway between the baseline and maximum response. Relative Potency is the ratio of the EC50 of the reference estrogen (17β-Estradiol) to the EC50 of the test compound, expressed as a percentage.

Experimental Workflow:

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Experimental Protocol:

-

Cell Line: MCF-7 cells, which express the estrogen receptor, are used.

-

Cell Culture: Cells are maintained in a suitable growth medium. For the assay, they are transferred to a medium containing charcoal-stripped serum to remove endogenous estrogens.

-

Test Compound Exposure: Cells are seeded in multi-well plates and exposed to various concentrations of this compound, along with positive (17β-Estradiol) and negative (solvent) controls.

-

Proliferation Assessment: After a set incubation period (e.g., 6 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

-

Data Analysis: The proliferative effect of the test compound is compared to the negative control, and the relative proliferative effect (RPE) is calculated in comparison to the maximal effect of 17β-Estradiol.

Data Presentation:

| Compound | EC50 (M) | Relative Proliferative Effect (%) |

| 17β-Estradiol | Hypothetical Value | 100 |

| This compound | Hypothetical Value | Hypothetical Value |

Relative Proliferative Effect (RPE) is the ratio of the maximal proliferation induced by the test compound to the maximal proliferation induced by 17β-Estradiol, expressed as a percentage.

In Vitro Assays for Androgenic and Anti-Androgenic Activity

These assays are designed to detect chemicals that can mimic or inhibit the action of androgens.

Androgen Receptor (AR) Reporter Gene Assay

Similar to the YES assay, AR reporter gene assays use a mammalian or yeast cell line that has been genetically engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of androgen response elements (AREs).

Experimental Protocol:

-

Cell Line: A suitable cell line (e.g., MDA-kb2, AR-EcoScreen) is used.

-

Assay Principle: In the agonist mode, the assay measures the ability of a compound to activate the AR and induce reporter gene expression. In the antagonist mode, the assay measures the ability of a compound to inhibit the reporter gene expression induced by a known androgen (e.g., dihydrotestosterone - DHT).

-

Procedure: The protocol is analogous to the YES assay, with the substitution of the androgen receptor and an androgen-responsive reporter system.

Data Presentation:

Agonist Activity:

| Compound | EC50 (M) | Relative Potency (%) |

| Dihydrotestosterone (DHT) | Hypothetical Value | 100 |

| This compound | Hypothetical Value | Hypothetical Value |

Antagonist Activity:

| Compound | IC50 (M) | Relative Potency (%) |

| Flutamide (Anti-androgen) | Hypothetical Value | 100 |

| This compound | Hypothetical Value | Hypothetical Value |

IC50 (Half-maximal inhibitory concentration) is the concentration of a compound that inhibits a response by 50%.

Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for interpreting the results of these assays.

Estrogen Receptor Signaling Pathway

Androgen Receptor Signaling Pathway

Conclusion and Future Directions

While there is currently a lack of direct experimental evidence on the endocrine-disrupting potential of this compound, the established in vitro assays described in this guide provide a clear path forward for its evaluation. Researchers are encouraged to utilize these methodologies to generate the necessary data to fill the existing knowledge gap. A comprehensive assessment should involve a tiered approach, starting with these in vitro screening assays, and potentially progressing to more complex in vivo studies if significant activity is observed. Such data is essential for a thorough risk assessment and to ensure the safety of this compound in its various applications.

An In-Depth Technical Guide to the Solubility of Dibenzyl Succinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl succinate is a dibenzyl ester of succinic acid with applications as a chemical intermediate. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and other research and development activities. This technical guide provides a summary of the available qualitative solubility data for this compound. Due to the scarcity of publicly available quantitative data, this document focuses on providing detailed experimental protocols for the determination of its solubility. The methodologies described herein, primarily the "gold standard" shake-flask gravimetric method, are designed to enable researchers to generate precise and reliable solubility data. This guide also includes templates for data presentation and a visualization of the experimental workflow to aid in the systematic study of this compound's solubility characteristics.

Introduction to this compound

This compound (CAS No: 103-43-5) is a white crystalline solid.[1] Its chemical structure consists of a central succinate core with two benzyl ester groups. This structure dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is essential for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for chemical reactions involving this compound to ensure optimal reaction kinetics and yield.

-

Purification: Developing effective crystallization and purification processes.

-

Formulation Development: Designing formulations where this compound is a component, ensuring its stability and homogeneity.

Qualitative Solubility of this compound

Qualitative data from various chemical suppliers and databases indicate the general solubility profile of this compound.[1][2]

-

Soluble in: Alcohol, ether, chloroform, and both fixed and volatile oils.[1]

While this information is useful for initial solvent screening, it lacks the quantitative detail required for many scientific and industrial applications. The following sections provide the methodology to determine the precise solubility of this compound in various organic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible literature. Therefore, the following tables are provided as templates for researchers to record their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | 25 | Gravimetric | ||

| e.g., Methanol | 25 | Gravimetric | ||

| e.g., Acetone | 25 | Gravimetric | ||

| e.g., Chloroform | 25 | Gravimetric | ||

| e.g., Diethyl Ether | 25 | Gravimetric | ||

| e.g., Toluene | 25 | Gravimetric | ||

| e.g., Ethyl Acetate | 25 | Gravimetric |

Table 2: Temperature Dependence of this compound Solubility in a Selected Solvent

| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

Experimental Protocols for Solubility Determination

The following section details the recommended experimental protocol for the quantitative determination of this compound solubility. The gravimetric shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3]

4.1. Gravimetric Shake-Flask Method

This method involves creating a saturated solution of this compound in the solvent of interest, allowing it to reach equilibrium, and then determining the concentration of the dissolved solute in a known volume of the supernatant.

4.1.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or pre-weighed vials

-

Oven

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[3]

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker or incubator.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3] The temperature should be carefully controlled and monitored throughout this period.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.

-

Alternatively, centrifugation can be used to accelerate the separation of the undissolved solid.[4]

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe filter.

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature (below the decomposition temperature of this compound) can be used.

-

Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried this compound residue by the volume of the supernatant collected.

-

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant (L)

-

4.2. Analytical Method for Concentration Determination: UV-Vis Spectroscopy

For a more rapid analysis, if this compound has a suitable chromophore and the solvent is UV-transparent in that region, UV-Vis spectroscopy can be used to determine the concentration of the saturated solution.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.[5][6]

-

-

Analysis of Saturated Solution:

-

After preparing the saturated solution and separating the solid as described in the gravimetric method, dilute a known volume of the supernatant with the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of this compound solubility.

Conclusion

References

Dibenzyl succinate melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of Dibenzyl Succinate

This technical guide provides a comprehensive overview of the melting and boiling points of this compound. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for the characterization of this compound. This document outlines the physical properties of this compound, details the experimental protocols for their determination, and presents a relevant chemical synthesis pathway.

Physicochemical Data of this compound

This compound, also known by its IUPAC name dibenzyl butanedioate, is a diester of succinic acid and benzyl alcohol. Its physical properties, particularly its melting and boiling points, are critical for its purification, handling, and application in various chemical processes.

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various chemical data sources. A summary of these values is presented below for comparative analysis.

| Physical Property | Value | Conditions |

| Melting Point | 42-47 °C | Not Applicable |

| 49.5 °C[1] | Not Applicable | |

| 42-43 °C[2] | Not Applicable | |

| Boiling Point | 245 °C[2][3] | at 15 mmHg |

| 160 °C[1] | at 0.05 Torr |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following sections describe standardized laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[4]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[1] The sample must be well-packed to ensure accurate measurement.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a MelTemp or DigiMelt device, which contains a heated block and a thermometer.[5]

-

Heating and Observation: The sample is heated at a controlled rate.[2] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement at a ramp rate of about 1-2 °C per minute when approaching the expected melting point.[1]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[1] For pure substances, this range is typically narrow, between 0.5 and 1.0°C.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is sensitive to changes in atmospheric pressure.

Methodology: Capillary Method (Siwoloboff Method)

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a liquid bath, such as a Thiele tube filled with mineral oil, to ensure uniform heating.[6]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the substance, forming a steady stream of bubbles.[3][7]

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[6][7] It is crucial to record the atmospheric pressure at which the measurement is taken.

Synthesis and Reaction Pathway

This compound is typically synthesized via the esterification of succinic acid with benzyl alcohol. This reaction is a classic example of Fischer esterification.

Fischer Esterification of Succinic Acid

The reaction involves heating succinic acid and benzyl alcohol in the presence of an acid catalyst. The mechanism proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Caption: Fischer Esterification Synthesis of this compound.

Experimental Workflow for Synthesis

The following diagram outlines a general workflow for the laboratory synthesis and purification of this compound.

Caption: General Laboratory Workflow for this compound Synthesis.

References

Spectroscopic Profile of Dibenzyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for dibenzyl succinate. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzyl groups and the methylene protons of the succinate backbone.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.32 | m | C₆H₅- |

| 5.11 | s | -O-CH₂-Ph |

| 2.69 | s | -CO-CH₂-CH₂-CO- |

m = multiplet, s = singlet

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to the molecule's symmetry, a limited number of signals are observed.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.1 | C=O (Ester carbonyl) |

| 135.9 | C (Quaternary aromatic) |

| 128.5 | CH (Aromatic) |

| 128.2 | CH (Aromatic) |

| 128.0 | CH (Aromatic) |

| 66.5 | -O-CH₂- |

| 29.0 | -CO-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3030 - 3090 | C-H stretch (aromatic) |

| 2950 - 2980 | C-H stretch (aliphatic) |

| 1735 | C=O stretch (ester) |

| 1495, 1455 | C=C stretch (aromatic ring) |

| 1160 | C-O stretch (ester) |

| 740, 695 | C-H bend (aromatic, out-of-plane) |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[1]

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] The sample was prepared as a solid in a mineral oil mull.[3] The data was collected in the mid-infrared range (4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzyl Succinate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of dibenzyl succinate through the Fischer esterification of succinic acid and benzyl alcohol. This compound is a valuable diester with applications as a plasticizer and as an intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The presented protocol is based on established Fischer esterification methodologies, offering a straightforward and efficient route to this compound. This document includes a detailed experimental protocol, a summary of quantitative data, and visualizations to illustrate the reaction mechanism and experimental workflow.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] The reaction is reversible, and therefore, strategies to drive the equilibrium toward the product are often employed, such as using an excess of one reactant or removing the water formed during the reaction.[4] This application note details the synthesis of this compound from succinic acid and benzyl alcohol, a reaction that proceeds under acidic conditions to yield the desired diester and water.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Succinic Acid | C₄H₆O₄ | 118.09 | 185-187 | 235 (decomposes) |

| Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 |

| This compound | C₁₈H₁₈O₄ | 298.33 | 46-48[5] | 245 @ 15 mmHg |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 7.32 (s, 10H, Ar-H), 5.11 (s, 4H, -CH₂-), 2.69 (s, 4H, -CH₂CH₂-)[6] |

| ¹³C NMR | δ (ppm): 172.1 (C=O), 135.9 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 127.9 (Ar-CH), 66.4 (-CH₂-), 29.1 (-CH₂CH₂-) |

| FTIR (KBr disc) | ν (cm⁻¹): ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1160 (C-O stretch) |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials and Reagents

-

Succinic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, combine succinic acid (1.0 equivalent), benzyl alcohol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents). Add a sufficient volume of toluene to suspend the reactants and fill the Dean-Stark trap.

-

Azeotropic Reflux: Heat the reaction mixture to reflux with vigorous stirring. The water generated during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected, or no more water is being formed. This typically takes several hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution may occur), followed by water, and finally with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

-

Note on Yield: While a specific yield for this exact reaction was not found in the immediate literature, Fischer esterifications of this type typically proceed in good to excellent yields, often in the range of 80-95%, depending on the specific conditions and purification methods employed.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism of Fischer esterification for the synthesis of this compound.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 4. This compound | 103-43-5 | Benchchem [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(103-43-5) 13C NMR spectrum [chemicalbook.com]

Application Note and Protocol: Palladium-Catalyzed Synthesis of Dibenzyl Succinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzyl succinate and its derivatives are valuable compounds in various industrial fields, including cosmetics and the food industry. They also serve as important intermediates in organic synthesis. A highly efficient method for the synthesis of succinic acid esters is the palladium-catalyzed bis-alkoxycarbonylation of olefins.[1] This process involves the reaction of an alkene with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant to produce the corresponding succinate derivative in a single step.[1] This application note provides a detailed protocol for the synthesis of a this compound derivative, specifically dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, through a diastereospecific bis-alkoxycarbonylation reaction of 1H-indene with benzyl alcohol and carbon monoxide.[1]

Reaction Scheme

The overall reaction for the palladium-catalyzed synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Oxidant (mmol) | Substrate (mmol) | Alcohol (mL) | Conditions | Yield (%) |

| 1 | Pd(TFA)₂ (2) | N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine (2.2) | p-Benzoquinone (3) | 1H-Indene (2) | Benzyl Alcohol (3.5) | 20 °C, 4 bar CO, 66 h | 87 |

Data extracted from Olivieri, D.; Tarroni, R.; Carfagna, C. Molbank 2023, 2023, M1581.[1]

Detailed Experimental Protocol

This protocol is adapted from the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate.[1]

Materials:

-

1H-Indene

-

Benzyl alcohol

-

Palladium(II) trifluoroacetate (Pd(TFA)₂)

-

N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine (ligand)

-

p-Benzoquinone

-

p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Petroleum Ether

-

Sodium hydroxide (NaOH), 1 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Nitrogen gas (N₂)

-

Carbon monoxide (CO)

-

Schlenk tubes

-

Autoclave with magnetic stirring bar

-

Standard laboratory glassware

Equipment:

-

Magnetic stirrer

-

Vacuum pump

-

Rotary evaporator

-

Chromatography column

Procedure:

1. Preparation of the Olefin Solution: a. In a nitrogen-flushed Schlenk tube equipped with a magnetic stirring bar, add 1H-indene (2 mmol). b. Add benzyl alcohol (3.5 mL) to the Schlenk tube. c. Stir the mixture for 10 minutes at room temperature.

2. In situ Catalyst Formation: a. In a separate nitrogen-flushed Schlenk tube equipped with a magnetic stirring bar, add Pd(TFA)₂ (13.3 mg, 0.04 mmol). b. Add anhydrous THF (0.5 mL). c. Stir the mixture for approximately 20 minutes until it turns a red-brown color. d. Add the ligand, N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine (12.8 mg, 0.044 mmol). e. Continue stirring for another 10 minutes; the solution should turn a dark orange color.

3. Reaction Setup in Autoclave: a. In a nitrogen-flushed autoclave equipped with a magnetic stirring bar, add p-benzoquinone (325 mg, 3 mmol) and p-TSA·H₂O (7.6 mg, 0.04 mmol). b. Inject the previously prepared olefin solution into the autoclave. c. Inject the in situ formed catalyst solution into the autoclave. d. Stir the mixture for 10 minutes.

4. Carbonylation Reaction: a. Flush the autoclave three times with carbon monoxide (CO). b. Pressurize the autoclave with 4 bar of CO. c. Vigorously stir the reaction mixture at room temperature (20 °C) for 66 hours.

5. Work-up and Purification: a. After 66 hours, carefully vent the autoclave and flush with nitrogen. b. Dry the crude reaction mixture under reduced pressure. c. Filter the crude product through a plug of silica gel, washing with a 1:1 mixture of CH₂Cl₂/Et₂O (150 mL). d. Evaporate the solvent from the filtrate under vacuum. e. Add 1 M NaOH solution (30 mL) to the residue and extract with CH₂Cl₂ (3 x 30 mL). f. Combine the organic layers and dry over anhydrous Na₂SO₄. g. Remove the solvent under reduced pressure. h. Purify the final product by column chromatography on silica gel using a gradient of Petroleum Ether/CH₂Cl₂ (from 80:20 to 50:50) to obtain dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate as a white solid.[1]

Experimental Workflow

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed bis-alkoxycarbonylation of an alkene is shown below. The cycle involves the formation of a palladium-hydride species, insertion of the alkene, carbon monoxide insertion, and subsequent alcoholysis to yield the diester product and regenerate the active catalyst.

Caption: Proposed catalytic cycle for bis-alkoxycarbonylation.

References

Application Notes and Protocols for the Synthesis of Dibenzyl Succinate

Introduction

Dibenzyl succinate is a diester of succinic acid and benzyl alcohol. It finds applications as an intermediate in organic synthesis and has been used in various chemical studies.[1][2] The synthesis of this compound is most commonly achieved through the Fischer esterification of succinic acid with benzyl alcohol in the presence of an acid catalyst.[3][4] This method is a direct and widely used approach for preparing esters from carboxylic acids and alcohols.[5][6] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the ester product.[4][7] This is typically accomplished by using an excess of one of the reactants or by removing the water formed during the reaction.[3][8]

This document provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈O₄ | [1][9] |

| Molecular Weight | 298.33 g/mol | [9] |

| Melting Point | 42-47 °C | [10] |

| Boiling Point | 245 °C at 15 mmHg | [10] |

| CAS Number | 103-43-5 | [9][10] |

| Theoretical Yield (from 0.05 mol succinic acid) | 14.92 g | |

| Expected Experimental Yield | 85-95% | [6] |

Experimental Protocol: Fischer Esterification of Succinic Acid with Benzyl Alcohol

This protocol details the synthesis of this compound via the acid-catalyzed esterification of succinic acid and benzyl alcohol.

Materials and Reagents

-

Succinic acid (C₄H₆O₄)

-

Benzyl alcohol (C₇H₈O)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (C₇H₈)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized water

Reaction Setup

-

Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

-

Place a magnetic stir bar in the round-bottom flask.

Procedure

-

To the round-bottom flask, add succinic acid (e.g., 0.05 mol), benzyl alcohol (e.g., 0.12 mol, a slight excess), and toluene (as the azeotropic solvent to remove water).

-

Slowly add the acid catalyst (e.g., 0.5 mL of concentrated H₂SO₄ or a catalytic amount of p-TsOH).[6]

-

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[3]

-

Continue the reflux until no more water is collected in the Dean-Stark trap, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][6]

-

Filter off the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

-

The crude product, which should be a solid or a semi-solid at room temperature, can be purified by recrystallization.[11][12][13]

-

Dissolve the crude this compound in a minimum amount of hot ethanol.[14]

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[12]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[12][13]

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point: Determine the melting point of the purified crystals and compare it to the literature value (42-47 °C).[10]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the benzylic protons and the succinate methylene protons. The methylene protons of the succinate backbone are expected to appear as a singlet, while the benzylic protons will also be a singlet, and the aromatic protons will appear in the aromatic region of the spectrum.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methylene carbons of the succinate and benzyl groups, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching of the ester group (typically around 1730 cm⁻¹).

Visualizations

Signaling Pathway Diagram

The Fischer esterification of succinic acid with benzyl alcohol proceeds through a series of protonation and nucleophilic attack steps, which can be conceptually outlined as a signaling pathway.

Caption: Fischer Esterification Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Caption: Experimental Workflow for this compound Synthesis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 103-43-5 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. researchgate.net [researchgate.net]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. researchgate.net [researchgate.net]

Dibenzyl Succinate: A Versatile Model Compound in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl succinate serves as a valuable model compound and building block in organic synthesis. Its utility stems primarily from the presence of benzyl ester functional groups, which act as readily cleavable protecting groups for the carboxylic acid moieties. This allows for selective transformations at other parts of a molecule, with the succinic acid core being unmasked under mild conditions at a later synthetic stage. This document provides detailed application notes and experimental protocols for key transformations involving this compound.

Application Notes